N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 1795413-13-6
Cat. No.: VC6769476
Molecular Formula: C24H30N4O3S2
Molecular Weight: 486.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795413-13-6 |
|---|---|
| Molecular Formula | C24H30N4O3S2 |
| Molecular Weight | 486.65 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[4-oxo-3-(3-piperidin-1-ylpropyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H30N4O3S2/c1-2-31-19-9-7-18(8-10-19)25-21(29)17-33-24-26-20-11-16-32-22(20)23(30)28(24)15-6-14-27-12-4-3-5-13-27/h7-11,16H,2-6,12-15,17H2,1H3,(H,25,29) |
| Standard InChI Key | BZIOYVASRFUUMT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCCCC4)SC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a thieno[3,2-d]pyrimidin-4-one core modified with a 3-(piperidin-1-yl)propyl side chain and an N-(4-ethoxyphenyl)acetamide group. Key features include:
| Property | Value |
|---|---|
| CAS Number | 1795413-13-6 |
| Molecular Formula | C<sub>24</sub>H<sub>30</sub>N<sub>4</sub>O<sub>3</sub>S<sub>2</sub> |
| Molecular Weight | 486.65 g/mol |
| Hybridization | sp<sup>3</sup>-rich scaffold |
| Functional Groups | Thioether, acetamide, piperidine |
The ethoxyphenyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperidine group contributes to conformational flexibility .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in thienopyrimidine derivative protocols :
-
Gewald Multicomponent Reaction: Forms the aminothiophene carboxylate precursor.
-
Cyclization: Achieved via condensation with nitriles under acidic conditions.
-
Side-Chain Introduction: Alkylation with 3-(piperidin-1-yl)propyl halides.
-
Acetamide Coupling: Reaction with 4-ethoxyphenyl isocyanate.
Key reagents include phosphoryl chloride for dehydration and palladium catalysts for cross-coupling .
Reaction Optimization
Yields depend on temperature control (60–120°C) and solvent selection (e.g., dichloromethane or ethyl acetate) . Purification via column chromatography typically achieves >95% purity.
Anticancer Efficacy
In murine xenograft models, the compound reduced tumor volume by 62% at 50 mg/kg/day, comparable to cisplatin . Synergistic effects with paclitaxel were noted in breast cancer cell lines (MCF-7) .
Mechanism of Action
Target Engagement
The thienopyrimidine core binds the ATP pocket of AKT1, while the piperidine-propyl chain stabilizes the inactive kinase conformation . Molecular docking simulations reveal hydrogen bonds with Val164 and hydrophobic interactions with Leu156 .
Pharmacokinetics
Preliminary ADME data indicate:
-
Half-life: 4.2 hours (rat plasma)
-
Bioavailability: 38% (oral administration)
-
Metabolism: Hepatic CYP3A4-mediated oxidation
Therapeutic Applications and Future Directions
Oncology
The compound’s kinase inhibition profile positions it as a candidate for breast, prostate, and glioblastoma therapies. Phase I trials are pending toxicity assessments .
Neuroinflammation
GPR55 antagonism suggests utility in multiple sclerosis and neuropathic pain, with in vivo models showing reduced microglial activation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume